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Compound of Interest

Compound Name: 2',4'-Dichloroacetophenone

Cat. No.: B156173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2',4'-
Dichloroacetophenone and its related analogs, 4'-Chloroacetophenone and 2'-

Chloroacetophenone. The information presented is intended to aid in the identification,

characterization, and quality control of these compounds in a research and drug development

setting.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2',4'-Dichloroacetophenone
and its comparator compounds.

¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 500 MHz
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

2',4'-

Dichloroacetoph

enone

7.54 d, J = 8.5 Hz 1H H-6'

7.45 d, J = 2.0 Hz 1H H-3'

7.32
dd, J = 8.5, 2.0

Hz
1H H-5'

2.64 s 3H -COCH₃

4'-

Chloroacetophen

one

7.91 d, J = 8.5 Hz 2H H-2', H-6'

7.45 d, J = 8.5 Hz 2H H-3', H-5'

2.61 s 3H -COCH₃

2'-

Chloroacetophen

one

7.54 m 1H H-6'

7.41-7.31 m 3H H-3', H-4', H-5'

2.62 s 3H -COCH₃

¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 125 MHz

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Chemical Shift (δ) ppm Assignment

2',4'-Dichloroacetophenone 198.8 C=O

137.7 C-1'

137.2 C-4'

132.5 C-2'

130.7 C-6'

130.5 C-5'

127.4 C-3'

30.6 -COCH₃

4'-Chloroacetophenone 196.8 C=O

139.6 C-4'

135.4 C-1'

129.7 C-2', C-6'

128.9 C-3', C-5'

26.5 -COCH₃

2'-Chloroacetophenone 200.4 C=O

139.1 C-1'

132.0 C-2'

131.3 C-6'

130.6 C-4'

129.4 C-5'

126.9 C-3'

30.7 -COCH₃

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectral Data
Compound

Key Absorption Bands
(cm⁻¹)

Assignment

2',4'-Dichloroacetophenone ~1690 (s) C=O stretch

~1580, ~1470 Aromatic C=C stretch

~830
C-H out-of-plane bend

(substituted benzene)

4'-Chloroacetophenone ~1685 (s) C=O stretch

~1590, ~1490 Aromatic C=C stretch

~825
C-H out-of-plane bend (p-

substituted benzene)

2'-Chloroacetophenone ~1695 (s) C=O stretch

~1590, ~1475 Aromatic C=C stretch

~760
C-H out-of-plane bend (o-

substituted benzene)

Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

Compound Molecular Ion (M⁺) [m/z]
Key Fragment Ions [m/z]
and Interpretation

2',4'-Dichloroacetophenone
188/190/192 (isotope pattern

for 2 Cl)

173/175 ([M-CH₃]⁺), 111/113

([C₆H₃Cl]⁺), 43 ([CH₃CO]⁺)

4'-Chloroacetophenone
154/156 (isotope pattern for 1

Cl)

139/141 ([M-CH₃]⁺), 111

([C₆H₄Cl]⁺), 43 ([CH₃CO]⁺)

2'-Chloroacetophenone
154/156 (isotope pattern for 1

Cl)

139/141 ([M-CH₃]⁺), 111

([C₆H₄Cl]⁺), 43 ([CH₃CO]⁺)
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Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. ¹H

NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 2

seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence

was used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation

delay of 2 seconds.

Data Processing: The free induction decays (FIDs) were Fourier transformed, and the

resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the

TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the

¹³C spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean, empty ATR crystal was first collected.

The sample spectrum was then acquired by scanning from 4000 to 400 cm⁻¹. Typically, 16

scans were co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram was Fourier transformed to produce the final IR

spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://cbic.yale.edu/sites/default/files/files/FTIR%20SOP.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column suitable for the analysis of semi-

volatile organic compounds. A small amount of the sample was dissolved in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC inlet.[2]

Ionization: Electron Ionization (EI) was performed at a standard energy of 70 eV.[3]

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer, and the

mass-to-charge ratio (m/z) of the ions was detected.

Data Acquisition and Processing: The mass spectrum was recorded, displaying the relative

abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Data Interpretation
The following diagram illustrates the logical workflow for the interpretation of spectroscopic

data, from sample analysis to structure confirmation.
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Spectroscopic Analysis

Data Interpretation

Structure Elucidation
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(¹H, ¹³C)
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Coupling Constants

Integration

IR Spectroscopy

Functional Group
Identification
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Molecular Weight
Elemental Composition
Fragmentation Pattern

Propose Structure

Confirm Structure

Sample: 2',4'-Dichloroacetophenone

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic
Interpretation of 2',4'-Dichloroacetophenone]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b156173#spectroscopic-data-interpretation-for-2-4-
dichloroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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